
Beta Amyloid (1-30)
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Description
Beta Amyloid (1-30) is a useful research compound. Its molecular formula is C150H217N43O48 and its molecular weight is 3390.6. The purity is usually 95%.
BenchChem offers high-quality Beta Amyloid (1-30) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta Amyloid (1-30) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Understanding Beta Amyloid (1-30)
Structure and Properties
Beta Amyloid peptides, including Aβ(1-30), are known for their aggregation into insoluble plaques, which are a hallmark of Alzheimer's disease. Aβ(1-30) is less studied compared to its longer counterparts (Aβ(1-40) and Aβ(1-42)), but it retains important biological functions and potential implications in AD pathology. Research indicates that shorter Aβ fragments may have different aggregation properties and biological activities compared to their longer forms .
Applications in Alzheimer's Disease Research
1. Biomarker Development
Beta Amyloid (1-30) can serve as a biomarker for early diagnosis of Alzheimer's disease. Studies have shown that the levels of Aβ peptides in cerebrospinal fluid (CSF) correlate with the presence of amyloid plaques in the brain . The quantification of Aβ(1-30) alongside other Aβ species can enhance diagnostic accuracy.
2. Therapeutic Targeting
Recent advancements in therapeutic strategies focus on targeting beta amyloid to modify disease progression. Several monoclonal antibodies targeting Aβ aggregates have been developed, including those against Aβ(1-42). While direct targeting of Aβ(1-30) is less common, understanding its role could lead to novel therapeutic approaches .
3. Neuroprotective Effects
Research has indicated that certain Aβ fragments, including Aβ(1-30), may exhibit neuroprotective properties under specific conditions. For instance, low concentrations of Aβ peptides can promote neurogenesis and synaptic plasticity, suggesting a dual role where they may be protective at low levels but toxic at higher concentrations . This duality presents opportunities for developing treatments that harness the beneficial effects while mitigating toxicity.
Case Study 1: Biomarker Validation
A study involving a cohort of patients with mild cognitive impairment (MCI) assessed the levels of various Aβ peptides, including Aβ(1-30). The findings revealed that elevated levels of this peptide were associated with an increased risk of progression to Alzheimer's disease within two years. This supports the potential use of Aβ(1-30) as a predictive biomarker for early intervention strategies.
Case Study 2: Therapeutic Trials
In clinical trials investigating monoclonal antibodies targeting amyloid plaques, researchers noted that while therapies aimed at Aβ(1-42) showed promise, understanding the role of shorter peptides like Aβ(1-30) could refine these approaches. One trial explored a combination therapy that included agents targeting both long and short forms of amyloid beta, aiming to improve cognitive outcomes more effectively than monotherapy.
Comparative Data Table
Peptide | Length | Aggregation Properties | Biological Activity | Clinical Relevance |
---|---|---|---|---|
Aβ(1-30) | 30 | Less aggregation tendency | Neuroprotective at low concentrations | Emerging biomarker for MCI |
Aβ(1-40) | 40 | Moderate aggregation | Neurotoxic at high concentrations | Major target in AD therapies |
Aβ(1-42) | 42 | High aggregation propensity | Highly neurotoxic | Primary focus for monoclonal antibody therapies |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Beta Amyloid (1-30) in vitro?
Beta Amyloid (1-30) synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Post-synthesis, purification is achieved via reverse-phase HPLC, and characterization employs mass spectrometry (MS) for molecular weight verification. Circular dichroism (CD) spectroscopy is used to confirm secondary structure (e.g., random coil vs. β-sheet propensity). Ensure buffer conditions (e.g., pH, ionic strength) are standardized to mimic physiological environments .
Q. How can researchers confirm the structural integrity of Beta Amyloid (1-30) post-synthesis?
Structural validation requires a multi-technique approach:
- NMR spectroscopy for residue-specific conformational analysis.
- FTIR spectroscopy to detect β-sheet or α-helix signatures.
- Cross-referencing with published spectra or databases for known Aβ fragments. Include negative controls (e.g., scrambled sequences) to rule out nonspecific aggregation .
Q. What in vitro assays are recommended to study Beta Amyloid (1-30) aggregation kinetics?
Thioflavin T (ThT) fluorescence assays are standard for monitoring fibril formation. Use dynamic light scattering (DLS) to track oligomer size distribution. Atomic force microscopy (AFM) or transmission electron microscopy (TEM) provides visual confirmation of aggregates. Normalize data to protein concentration and buffer composition .
Q. How should researchers address batch-to-batch variability in Beta Amyloid (1-30) preparations?
Implement rigorous quality control:
- Purity thresholds : >95% via HPLC.
- Lyophilization consistency : Use identical buffers (e.g., hexafluoroisopropanol) to dissolve peptides.
- Aggregation pre-screening : Pre-spin samples to remove pre-formed aggregates. Document lot-specific variability in publications .
Q. What cell-free systems are suitable for studying Beta Amyloid (1-30) toxicity mechanisms?
Lipid bilayer models (e.g., synthetic vesicles) assess membrane disruption. Surface plasmon resonance (SPR) quantifies interactions with receptors (e.g., NMDA-R). For oxidative stress, measure reactive oxygen species (ROS) generation in vitro using fluorogenic probes .
Advanced Research Questions
Q. How to resolve discrepancies in reported bioactivity of Beta Amyloid (1-30) across studies?
Critical variables include:
- Purity : Commercial preparations may contain truncated or oxidized species; validate via MS.
- Buffer conditions : Phosphate vs. Tris buffers alter aggregation kinetics.
- Cell models : Primary neurons vs. immortalized lines exhibit differential sensitivity. Replicate experiments using shared protocols and reference controls (e.g., Aβ(1-42)) .
Q. What experimental designs can isolate Beta Amyloid (1-30)'s role in amyloidogenesis versus longer fragments (e.g., Aβ(1-42))?
Use competitive aggregation assays : Co-incubate Aβ(1-30) with Aβ(1-42) and monitor fibril growth via TEM. Employ conformation-specific antibodies (e.g., A11 for oligomers) to distinguish structural contributions. Genetic models (e.g., transfected cell lines expressing truncated Aβ) can isolate fragment-specific effects .
Q. How to analyze Beta Amyloid (1-30)'s interaction with metal ions (e.g., Cu²⁺, Zn²⁺) in modulating aggregation?
Combine isothermal titration calorimetry (ITC) to quantify binding affinities and synchrotron X-ray spectroscopy for metal coordination site mapping. Correlate findings with aggregation assays in metal-depleted vs. supplemented buffers .
Q. What statistical approaches are optimal for analyzing dose-dependent neurotoxicity of Beta Amyloid (1-30)?
Use nonlinear regression (e.g., log[concentration] vs. response) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological relevance .
Q. How to validate Beta Amyloid (1-30)'s in vivo relevance using transgenic models?
Generate knock-in mice expressing human Aβ(1-30) or inject synthetic peptides into established AD models (e.g., APP/PS1 mice). Assess cognitive deficits via Morris water maze and correlate with Aβ(1-30) levels (ELISA) and plaque burden (Congo red staining). Compare outcomes to Aβ(1-42)-expressing cohorts .
Q. Methodological Best Practices
- Reproducibility : Document buffer recipes, centrifugation parameters, and equipment settings (e.g., wavelength for ThT assays) .
- Data Reporting : Follow the PHARMACEUTICAL RESEARCH INSTRUCTIONS for numerical precision (e.g., mean ± SD to one decimal beyond instrument precision) .
- Ethics : Disclose conflicts of interest (e.g., peptide vendor partnerships) and adhere to animal welfare guidelines for in vivo studies .
Properties
Molecular Formula |
C150H217N43O48 |
---|---|
Molecular Weight |
3390.6 |
sequence |
DAEFRHDSGYEVHHQKLVFFAEDVGSNKGA |
Origin of Product |
United States |
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